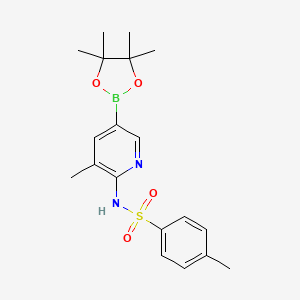![molecular formula C12H14BrN B573033 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] CAS No. 1314792-82-9](/img/structure/B573033.png)
7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] is a complex organic compound characterized by its unique spirocyclic structure This compound features a bromine atom attached to an isoquinoline moiety, which is fused to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the cyclobutane ring through a spirocyclization reaction. The bromine atom is then introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling bromine reagents.
Types of Reactions:
Substitution Reactions: The bromine atom in 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction Reactions: Reduction of the isoquinoline ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for selective bromination.
Potassium Permanganate (KMnO4): Employed in oxidation reactions.
Palladium on Carbon (Pd/C): Utilized in hydrogenation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduced isoquinoline derivatives.
Scientific Research Applications
7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes.
Comparison with Similar Compounds
7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]: Similar structure with a chlorine atom instead of bromine.
2’,3’-Dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]: Lacks the halogen substituent, providing a basis for comparison of halogen effects.
7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]: Contains a fluorine atom, offering insights into the influence of different halogens.
Uniqueness: The presence of the bromine atom in 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and unsubstituted analogs. This makes it a valuable compound for exploring structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-10-2-3-11-9(6-10)7-14-8-12(11)4-1-5-12/h2-3,6,14H,1,4-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQQGYSPZSSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC3=C2C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745163 |
Source


|
| Record name | 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314792-82-9 |
Source


|
| Record name | 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
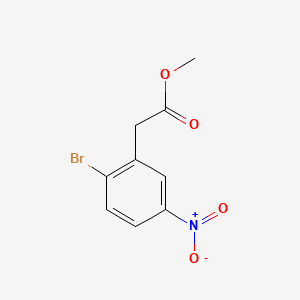
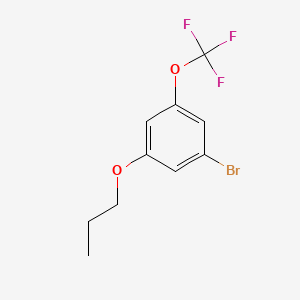
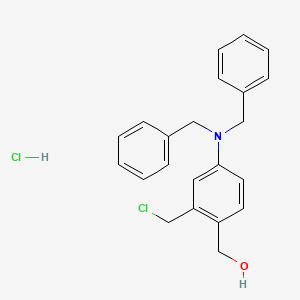
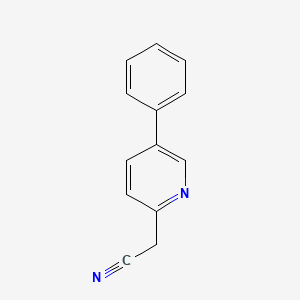

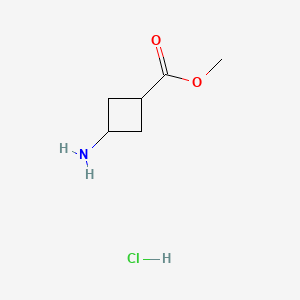
![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)
methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B572962.png)
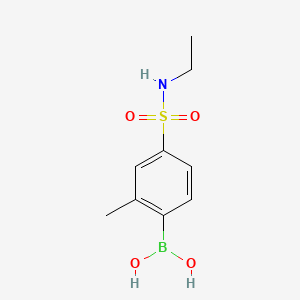
![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)
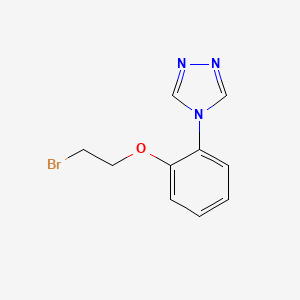
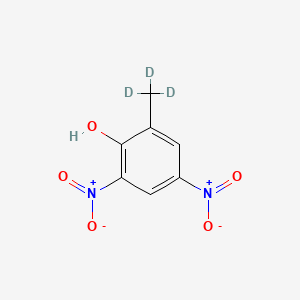
![3-Amino-6-[4-[[2-(dimethylamino)-1-methylethyl]sulfonyl]phenyl]-N-phenyl-2-pyrazinecarboxamide](/img/structure/B572972.png)
